molecular formula C8H6N2O B1346377 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 25957-65-7

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No. B1346377
CAS RN: 25957-65-7
M. Wt: 146.15 g/mol
InChI Key: IAMJYHYPXUQXGI-UHFFFAOYSA-N
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Description

“1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C8H6N2O . It is a solid substance and is often used in various chemical reactions .


Synthesis Analysis

The synthesis of “1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” involves several steps. For instance, one method involves the use of (E)-2-bromo-5–(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide, iron powder, and acetic acid . The reaction mixture is stirred at 100 °C for 5 hours, filtered, and concentrated in vacuo .


Molecular Structure Analysis

The molecular structure of “1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is characterized by a pyrrole ring fused to a pyridine ring . The InChI code for this compound is 1S/C8H6N2O/c11-5-6-3-10-8-4-9-2-1-7 (6)8/h1-5,10H .


Chemical Reactions Analysis

“1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is often used as a reactant in various chemical reactions. For example, it has been used in the synthesis of colchicine-binding site inhibitors .


Physical And Chemical Properties Analysis

“1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” has a molecular weight of 146.15 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . Its XLogP3-AA value is 0.8 .

Scientific Research Applications

1. Analgesic and Sedative Agents

  • Application : These compounds have potential analgesic and sedative activity . They were tested in the “hot plate” test and in the “writhing” test .
  • Methods : The synthesis of new derivatives was carried out, and their analgesic activity was confirmed through the mentioned tests .
  • Results : All tested imides were more active in the “writhing” test than aspirin, and two of them were similar to morphine . All of the new imides inhibited the locomotor activity in mice to a statistically significant extent .

2. Anticancer Activities

  • Application : 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors with potent anticancer activities .
  • Methods : Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
  • Results : Among them, one compound exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . This compound potently inhibited tubulin polymerization and disrupted tubulin microtubule dynamics .

3. Prevention and Treatment of Hyperglycemia

  • Application : Compounds related to “1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Methods : The efficacy of these compounds to reduce blood glucose was tested .
  • Results : The compounds showed potential in reducing blood glucose, indicating their potential use in treating conditions like type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

4. Pain Management

  • Application : Compounds related to “1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” are being researched for their potential use in pain management .
  • Methods : The research involves gene therapy and new drug mechanisms to fight pain .
  • Results : The research is ongoing, and the results are yet to be published .

5. Cancer Therapy

  • Application : 1H-pyrrolo[2,3-b]pyridine derivatives, which are related to “1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde”, are being developed as potential cancer therapies .
  • Methods : The research involves designing and synthesizing these derivatives as inhibitors targeting the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors .
  • Results : The research is ongoing, and the results are yet to be published .

6. Chemical Synthesis

  • Application : “1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is used in the synthesis of various chemical compounds .
  • Methods : The specific methods of application or experimental procedures depend on the type of synthesis being performed .
  • Results : The outcomes obtained include the successful synthesis of the desired compounds .

7. Inhibitors with Anticancer Activities

  • Application : A new series of 1H-pyrrolo[2,3-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors with potent anticancer activities .
  • Methods : Preliminary biological evaluations showed that most of the target compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
  • Results : Among them, one compound exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . This compound potently inhibited tubulin polymerization and disrupted tubulin microtubule dynamics .

8. Prevention and Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Application : Compounds related to “1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Methods : The efficacy of these compounds to reduce blood glucose was tested .
  • Results : The compounds showed potential in reducing blood glucose, indicating their potential use in treating conditions like type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Safety And Hazards

“1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde” is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-6-3-10-8-4-9-2-1-7(6)8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMJYHYPXUQXGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649898
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

CAS RN

25957-65-7
Record name 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Arikawa, A Hasuoka, K Hirase, N Inatomi… - Chemical and …, 2014 - jstage.jst.go.jp
A series of 1H-pyrrolo [2, 3-c] pyridine-7-amine derivatives were designed and synthesized based on our docking model as potassium-competitive acid blockers (P-CABs). Molecular …
Number of citations: 3 www.jstage.jst.go.jp
Y Li, J Zhao, LM Gutgesell, Z Shen… - Journal of medicinal …, 2020 - ACS Publications
Acquired resistance to fulvestrant and palbociclib is a new challenge to treatment of estrogen receptor positive (ER+) breast cancer. ER is expressed in most resistance settings; thus, …
Number of citations: 18 pubs.acs.org

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